molecular formula C6H12N4O B13325847 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B13325847
M. Wt: 156.19 g/mol
InChI Key: XDQDHGSZTWFJQQ-UHFFFAOYSA-N
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Description

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an ethyl group at the 1-position and an amino alcohol moiety (2-aminoethanol) at the 4-position. Its molecular formula is C₆H₁₂N₄O, with a molecular weight of 156.18 g/mol. While direct biological data are unavailable in the provided evidence, its structural analogs (e.g., triazole-containing amines and acids) have been explored for applications such as anti-Alzheimer agents and enzyme inhibitors .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-amino-1-(1-ethyltriazol-4-yl)ethanol

InChI

InChI=1S/C6H12N4O/c1-2-10-4-5(8-9-10)6(11)3-7/h4,6,11H,2-3,7H2,1H3

InChI Key

XDQDHGSZTWFJQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)C(CN)O

Origin of Product

United States

Preparation Methods

Cycloaddition Reactions

One common method for synthesizing triazole derivatives involves cycloaddition reactions. A specific approach involves reacting aryl azides with ethyl acetoacetate to produce H-1,2,3-triazole-4-carboxylic acids. These acids can then be transformed into their corresponding acid chlorides, which are used for synthesizing oxadiazoles and flavonoids connected with the triazole core.

Multicomponent Reactions

Multicomponent reactions have emerged as powerful tools for constructing complex molecules, including triazole derivatives. These reactions involve the combination of three or more reactants in a single step to form a product, offering advantages such as high atom economy and efficiency.

Synthesis of Substituted Triazoles

Substituted derivatives of 1-Benzyl-4-((4-nitrophenoxy)methyl)-1H-1,2,3-triazole can be synthesized through a multi-step process. Initially, 1-nitro-4-(prop-2-yn-1-yloxy) benzene is prepared via the reaction of 4-nitrophenol and propargyl bromide under reflux conditions in the presence of \$$K2CO3\$$ in acetone. Subsequently, various intermediate compounds are produced by reacting different substituted benzyl halides and isoindoline derivatives with sodium azide in the presence of triethylamine (TEA) in a t-BuOH/\$$H2O\$$ solvent system at 70 °C for 30 min. The intermediate compound is then added to the reaction mixture with a catalytic amount of \$$CuSO4\$$·5\$$H_2O\$$ (10 mol%) and sodium ascorbate, maintaining the temperature at 40°C.

Alternative Synthetic Routes

An alternative process for preparing 1-amino-1,2,3-triazole involves cyclizing glyoxal bishydrazone by reaction with an aqueous hydrogen peroxide solution in the presence of a catalytic amount of a transition metal oxide. The reaction can also be performed with manganese dioxide.

Reaction Types

2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Condensation

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and inferred physicochemical properties of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol and related compounds:

Compound Name Molecular Formula Functional Groups Substituents on Triazole Molecular Weight (g/mol) Predicted LogP* Predicted Solubility
This compound C₆H₁₂N₄O Amino, Hydroxyl, Triazole Ethyl 156.18 -0.5 High (polar solvents)
N-[2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethyl]-N-methylamine C₇H₁₄N₄ Secondary Amine, Triazole Ethyl 154.21 0.2 Moderate (aqueous/organic)
2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid C₅H₇N₃O₂ Carboxylic Acid, Triazole Methyl 141.13 -0.8 High (aqueous)
1-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one C₁₁H₁₀ClN₃O Ketone, Triazole, Chlorophenyl Methyl, Chlorophenyl 235.67 2.5 Low (organic solvents)

*LogP values estimated based on functional group contributions.

Key Structural and Functional Differences:

Functional Groups: The amino alcohol group in the target compound confers strong hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the methylamine group in N-[2-(1-ethyltriazol-4-yl)ethyl]-N-methylamine . The carboxylic acid in 2-(1-methyltriazol-4-yl)acetic acid increases acidity (pKa ~2-3) and aqueous solubility, whereas the ketone in 1-[1-(4-chlorophenyl)triazol-4-yl]ethanone introduces lipophilicity, favoring organic solvents.

Substituent Effects: Ethyl vs. Methyl Groups: Ethyl substituents (target compound) marginally increase hydrophobicity compared to methyl analogs but remain less lipophilic than aromatic groups like chlorophenyl . Aromatic vs.

Carboxylic acid derivatives (e.g., 2-(1-methyltriazol-4-yl)acetic acid) may involve hydrolysis of nitriles or ester precursors .

Q & A

Q. What are the standard synthetic routes for 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, and how are reaction conditions optimized?

The compound is typically synthesized via Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an azide and alkyne precursor, catalyzed by copper(I) (e.g., CuBr). Key steps include:

  • Azide preparation : Reacting amines (e.g., 1-ethylamine) with sodium azide .
  • Alkyne preparation : Propargyl alcohol derivatives are common starting materials.
  • Cycloaddition : Conducted in polar solvents (e.g., DMF) at 25–60°C for 12–24 hours. Yield optimization involves adjusting catalyst loading (5–10 mol%) and inert atmospheres .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield Range
Azide synthesisNaN₃, DMF, 50°C70–85%
CycloadditionCuBr, DMF, 40°C60–75%

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR/IR : Confirm triazole ring formation (¹H NMR: δ 7.5–8.5 ppm for triazole protons; IR: ~3100 cm⁻¹ for N-H stretch) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain. Data collection requires single crystals grown via slow evaporation in ethanol/water .

Q. How is preliminary bioactivity screening conducted for this compound?

  • Enzyme inhibition assays : Test against targets like cytochrome P450 or kinases using fluorometric/colorimetric substrates.
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures (e.g., E. coli, C. albicans) .

Advanced Research Questions

Q. How can synthesis yields be improved for scale-up or high-throughput applications?

  • Catalyst optimization : Replace CuBr with ligand-accelerated systems (e.g., TBTA ligand) to reduce copper loading (<2 mol%) .
  • Flow chemistry : Continuous reactors enhance reaction control and reduce side products .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

  • Disorder in the ethyl group : Mitigated by cooling crystals to 100 K and using SHELXL’s PART command to model partial occupancy .
  • Twinned crystals : Detected via WinGX’s CELL_NOW ; refined with SHELXL’s twin law matrices .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., fungal lanosterol 14α-demethylase) using PDB structures.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do researchers reconcile contradictory bioactivity data across studies?

  • Substituent analysis : Compare analogs (e.g., bromophenyl vs. chlorophenyl derivatives) to isolate electronic/hydrophobic effects .
  • Dose-response curves : Validate IC₅₀ consistency across multiple assays (e.g., enzyme vs. cell-based) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Acetylate the hydroxyl group to enhance membrane permeability.
  • Co-crystallization : Use co-solvents (PEG 400) or cyclodextrins to stabilize aqueous formulations .

Q. How is regioselectivity controlled during triazole ring formation?

  • Copper vs. ruthenium catalysis : Cu(I) favors 1,4-regioisomers; Ru(II) shifts to 1,5-products. Confirm via NOESY NMR .

Q. Can this compound be integrated into high-throughput screening libraries?

  • Automated synthesis : Use robotic platforms (e.g., Chemspeed) for parallel azide-alkyne couplings.
  • LC-MS purity checks : Ensure >95% purity before inclusion in screening decks .

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